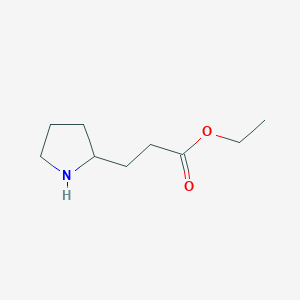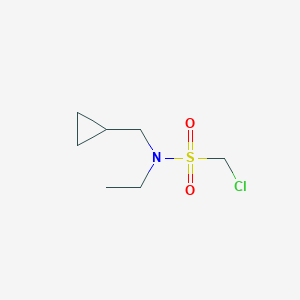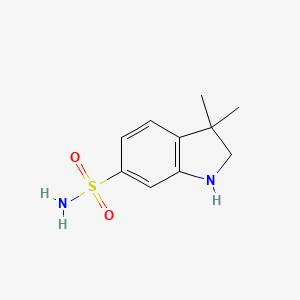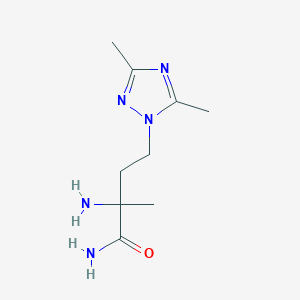
Ethyl 3-(pyrrolidin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(pyrrolidin-2-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanoate ester group. The presence of the pyrrolidine ring makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(pyrrolidin-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethyl acrylate under basic conditions. The reaction typically proceeds via a Michael addition, where the nucleophilic pyrrolidine attacks the electrophilic carbon-carbon double bond of ethyl acrylate, followed by esterification to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the product. The use of catalysts, such as trifluoromethanesulfonic acid, can also enhance the reaction efficiency.
化学反応の分析
Types of Reactions
Ethyl 3-(pyrrolidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
Ethyl 3-(pyrrolidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of ethyl 3-(pyrrolidin-2-yl)propanoate involves its interaction with various molecular targets. The pyrrolidine ring can interact with enzymes and receptors in biological systems, potentially leading to modulation of their activity. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then exert its effects on specific pathways.
類似化合物との比較
Similar Compounds
Ethyl 3-(pyridin-2-yl)propanoate: Similar structure but contains a pyridine ring instead of a pyrrolidine ring.
Ethyl 3-(piperidin-2-yl)propanoate: Contains a piperidine ring, which is a six-membered nitrogen-containing heterocycle.
Ethyl 3-(morpholin-2-yl)propanoate: Contains a morpholine ring, which includes both nitrogen and oxygen in the heterocycle.
Uniqueness
Ethyl 3-(pyrrolidin-2-yl)propanoate is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. The five-membered ring structure allows for greater flexibility and interaction with biological targets compared to six-membered rings like piperidine.
特性
CAS番号 |
103038-22-8 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC名 |
ethyl 3-pyrrolidin-2-ylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h8,10H,2-7H2,1H3 |
InChIキー |
LTVWMXLVXOBZAL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13482316.png)





![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13482341.png)
![rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13482357.png)


![(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13482364.png)
